Cas no 2287268-43-1 (2-[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid)
Il composto 2-[3-(4-Metilfenil)-1-biciclo[1.1.pentanil]-2-(fenilmetossicarbonilammino)acido acetico è un derivato aminoacidico strutturalmente innovativo, caratterizzato dal nucleo biciclo[1.1.1]pentanile che conferisce rigidità stereochimica e migliora le proprietà farmacocinetiche. La presenza del gruppo 4-metilfenilico favorisce l'interazione con siti idrofobici, mentre la protezione con benzilossicarbonile (Cbz) stabilizza la funzione amminica durante sintesi multistep. Questo acido carbossilico funzionalizzato mostra potenziale come intermedio in sintesi di peptidomimetici e farmaci neuroattivi, offrendo vantaggi come elevata purezza stereochimica, ridotta suscettibilità a metaboliti reattivi e migliorata biodisponibilità rispetto ad analoghi aciclici. La sua architettura molecolare è ottimizzata per applicazioni in chimica farmaceutica, in particolare per targeting recettoriale selettivo.
2287268-43-1 structure
Product Name:2-[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid
Numero CAS:2287268-43-1
MF:C22H23NO4
MW:365.42232632637
CID:6184921
PubChem ID:137945993
Update Time:2025-11-06
2-[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2287268-43-1
- EN300-6761537
- 2-[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid
- 2-{[(benzyloxy)carbonyl]amino}-2-[3-(4-methylphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
-
- Inchi: 1S/C22H23NO4/c1-15-7-9-17(10-8-15)21-12-22(13-21,14-21)18(19(24)25)23-20(26)27-11-16-5-3-2-4-6-16/h2-10,18H,11-14H2,1H3,(H,23,26)(H,24,25)
- Chiave InChI: CTGDFAYQFMGQRN-UHFFFAOYSA-N
- Sorrisi: OC(C(C12CC(C3C=CC(C)=CC=3)(C1)C2)NC(=O)OCC1C=CC=CC=1)=O
Proprietà calcolate
- Massa esatta: 365.16270821g/mol
- Massa monoisotopica: 365.16270821g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 27
- Conta legami ruotabili: 7
- Complessità: 555
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.9
- Superficie polare topologica: 75.6Ų
2-[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6761537-0.05g |
2-{[(benzyloxy)carbonyl]amino}-2-[3-(4-methylphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287268-43-1 | 95.0% | 0.05g |
$1500.0 | 2025-03-13 | |
| Enamine | EN300-6761537-0.1g |
2-{[(benzyloxy)carbonyl]amino}-2-[3-(4-methylphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287268-43-1 | 95.0% | 0.1g |
$1572.0 | 2025-03-13 | |
| Enamine | EN300-6761537-0.25g |
2-{[(benzyloxy)carbonyl]amino}-2-[3-(4-methylphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287268-43-1 | 95.0% | 0.25g |
$1642.0 | 2025-03-13 | |
| Enamine | EN300-6761537-0.5g |
2-{[(benzyloxy)carbonyl]amino}-2-[3-(4-methylphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287268-43-1 | 95.0% | 0.5g |
$1714.0 | 2025-03-13 | |
| Enamine | EN300-6761537-1.0g |
2-{[(benzyloxy)carbonyl]amino}-2-[3-(4-methylphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287268-43-1 | 95.0% | 1.0g |
$1785.0 | 2025-03-13 | |
| Enamine | EN300-6761537-2.5g |
2-{[(benzyloxy)carbonyl]amino}-2-[3-(4-methylphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287268-43-1 | 95.0% | 2.5g |
$3501.0 | 2025-03-13 | |
| Enamine | EN300-6761537-5.0g |
2-{[(benzyloxy)carbonyl]amino}-2-[3-(4-methylphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287268-43-1 | 95.0% | 5.0g |
$5179.0 | 2025-03-13 | |
| Enamine | EN300-6761537-10.0g |
2-{[(benzyloxy)carbonyl]amino}-2-[3-(4-methylphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287268-43-1 | 95.0% | 10.0g |
$7681.0 | 2025-03-13 |
2-[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid Letteratura correlata
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
2287268-43-1 (2-[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso